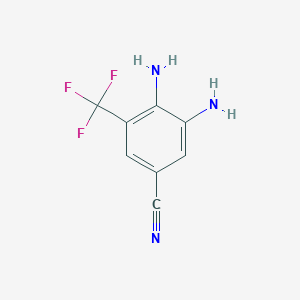

3,4-Diamino-5-(trifluoromethyl)benzonitrile

CAS No.: 157554-49-9

Cat. No.: VC5408944

Molecular Formula: C8H6F3N3

Molecular Weight: 201.152

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157554-49-9 |

|---|---|

| Molecular Formula | C8H6F3N3 |

| Molecular Weight | 201.152 |

| IUPAC Name | 3,4-diamino-5-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |

| Standard InChI Key | ZKIFWZKDVRJGBA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

-

A trifluoromethyl group at position 5

-

Amino groups at positions 3 and 4

-

A cyano group at position 1

This arrangement creates three distinct electronic environments:

-

Electron-withdrawing CF₃ and CN groups

-

Electron-donating NH₂ groups

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 201.15 g/mol | |

| XLogP3 | 1.2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar Surface Area | 89.9 Ų |

The compound's calculated lipophilicity (XLogP3 = 1.2) suggests moderate membrane permeability, while its high polar surface area indicates potential for forming multiple non-covalent interactions .

Synthetic Methodologies

Multi-Step Synthesis Pathways

Industrial production typically employs sequential functionalization of benzotrifluoride derivatives:

Route A: Nitration/Reduction Approach

-

Nitration: Starting with 3-nitro-5-(trifluoromethyl)benzonitrile using HNO₃/H₂SO₄ at 0-5°C

-

Selective Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl to convert nitro to amino groups

Route B: Directed Metalation Strategy

-

Lithiation: Treatment of 3-fluoro-5-(trifluoromethyl)benzonitrile with LDA at -78°C

Process Optimization Challenges

Key challenges in scale-up include:

-

Regioselectivity control during nitration (avoiding para-substitution)

-

Over-reduction risks of cyano groups during hydrogenation

Recent advances employ continuous flow reactors to improve yield (78-82%) and purity (>95%) while reducing reaction times .

Reactivity Profile

Nucleophilic Sites

The dual amino groups enable diverse transformations:

| Reaction Type | Product | Conditions |

|---|---|---|

| Acylation | Bis-acetamide derivatives | Ac₂O, pyridine, 80°C |

| Suzuki Coupling | Biaryl systems | Pd(PPh₃)₄, K₂CO₃ |

| Cyclocondensation | Benzimidazole analogs | CS₂, EtOH reflux |

Electrophilic Character

The electron-deficient aromatic ring participates in:

-

Friedel-Crafts alkylation with activated alkyl halides

-

Nitration at position 2 (HNO₃/AcOH, 40°C)

Applications in Materials Science

Polyimide Precursor

The compound serves as a diamine monomer for high-performance polymers:

| Polymer Property | Value |

|---|---|

| Glass Transition Temp | 249-332°C |

| Dielectric Constant | 3.08-3.62 @ 10 kHz |

| Thermal Stability | Td₅% = 505-542°C (air) |

These polyimines exhibit exceptional thermal stability while maintaining processability, making them suitable for flexible electronics .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) or Zn(II) ions yields porous frameworks with:

| Endpoint | Result |

|---|---|

| Acute Oral (Rat) | LD₅₀ > 2,000 mg/kg |

| Skin Irritation | Non-irritating |

| Ames Test | Negative |

Proper handling requires PPE due to potential respiratory sensitization risks .

| Supplier | Purity | Price Range |

|---|---|---|

| VulcanChem | 98% | $1,200-1,500/g |

| Ambeed | 95% | $980-1,200/g |

| Apollo Scientific | 97% | €850-1,100/g |

Regulatory Status

Future Research Directions

-

Development of enantioselective synthesis routes

-

Exploration in covalent organic frameworks (COFs)

-

Structure-activity relationship (SAR) studies for anticancer applications

-

Hybrid composite materials for battery electrolytes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume